2,3-dihydro-1H-indol-1-ylacetonitrile

Description

BenchChem offers high-quality 2,3-dihydro-1H-indol-1-ylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1H-indol-1-ylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

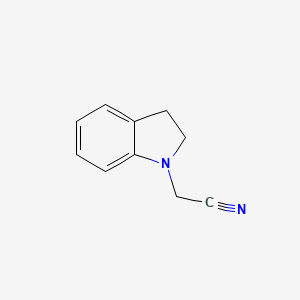

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGHGUOTLPIBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical characteristics of indoline-1-acetonitrile

Technical Profile: Indoline-1-Acetonitrile (1-(Cyanomethyl)indoline)

Part 1: Executive Summary

Indoline-1-acetonitrile (IUPAC: 2-(2,3-dihydro-1H-indol-1-yl)acetonitrile) is a bicyclic heterocyclic intermediate belonging to the class of N-substituted indolines. Structurally, it consists of a 2,3-dihydroindole core with a cyanomethyl group attached to the nitrogen atom. Unlike its aromatic counterpart (indole-1-acetonitrile), the indoline ring is saturated at the C2-C3 position, imparting distinct electronic properties and reactivity profiles—most notably, increased basicity and nucleophilicity at the nitrogen prior to substitution, and susceptibility to oxidative dehydrogenation.

This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of 1-(2-aminoethyl)indolines (dihydrotryptamine analogs) via nitrile reduction, and indoline-1-acetic acid derivatives via hydrolysis. These scaffolds are frequently explored in the development of adrenoceptor antagonists (e.g., silodosin analogs), serotonin receptor modulators, and kinase inhibitors.

Part 2: Chemical Identity & Physicochemical Profile

Molecular Identity

| Parameter | Data |

| Chemical Name | Indoline-1-acetonitrile |

| Synonyms | 1-(Cyanomethyl)indoline; 2,3-Dihydro-1H-indole-1-acetonitrile; (2,3-Dihydro-indol-1-yl)-acetonitrile |

| CAS Number | Note: Often conflated with Indole-1-acetonitrile (4414-73-7).[1][2] Specific CAS for the dihydro- analog is less common in public databases but chemically distinct. |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| SMILES | N#CCN1CCC2=CC=CC=C12 |

| InChIKey | Generated from structure |

Physicochemical Characteristics

The following data is synthesized from structural analysis and standard properties of N-alkylated indolines.

| Property | Value / Description | Causality / Notes |

| Physical State | Viscous Oil or Low-Melting Solid | The loss of aromaticity in the pyrrole ring (compared to indole) increases conformational flexibility, often lowering the melting point. |

| Boiling Point | ~280–300°C (Predicted) | High boiling point due to polarity of the nitrile group and molecular weight. |

| Solubility | Soluble: DCM, Ethyl Acetate, Acetonitrile, DMSO. Insoluble: Water.[2] | The lipophilic indoline core dominates the solubility profile, despite the polar nitrile group. |

| pKa (Conjugate Acid) | ~ -1.5 to -2.0 (Predicted) | The lone pair on the nitrogen is involved in conjugation with the benzene ring (aniline-like), making it weakly basic. The electron-withdrawing cyanomethyl group further reduces basicity. |

| Stability | Oxidation Sensitive | The C2-C3 bond is susceptible to dehydrogenation to form the aromatic indole derivative upon exposure to oxidants (e.g., DDQ, Pd/C). |

| UV/Vis Absorption | λmax ~ 250, 290 nm | Characteristic of the N-alkylated aniline chromophore within the fused ring system. |

Part 3: Synthesis & Reaction Protocols

Synthesis: N-Alkylation of Indoline

The most robust route to indoline-1-acetonitrile is the nucleophilic substitution (

Reagents:

-

Indoline (1.0 eq)[3]

-

Chloroacetonitrile (1.1 eq) - Warning: Highly Toxic

-

Potassium Carbonate (

) (2.0 eq) or Triethylamine ( -

Solvent: Acetone (reflux) or DMF (60°C)

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction via Finkelstein exchange.

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Indoline (10 mmol) in anhydrous Acetone (30 mL).

-

Base Addition: Add anhydrous

(20 mmol) and KI (1 mmol). Stir for 10 minutes at room temperature. -

Alkylation: Dropwise add Chloroacetonitrile (11 mmol). Caution: Exothermic.

-

Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). Indoline spot (Rf ~0.5) should disappear; Product spot (Rf ~0.4) will appear.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

, Excess -

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in Ethyl Acetate, wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

Caption: Step-by-step synthetic pathway for N-alkylation of indoline.

Part 4: Reactivity & Applications

Indoline-1-acetonitrile is a "divergent intermediate," meaning it can be transformed into two distinct functional classes depending on the reagents used.

Reduction to 1-(2-Aminoethyl)indoline

The nitrile group can be reduced to a primary amine.[4] This creates a saturated analog of tryptamine, useful in CNS drug discovery.

-

Reagents:

(THF, reflux) or Raney Nickel / -

Product: 1-(2-aminoethyl)indoline (Diamine).

Hydrolysis to Indoline-1-acetic Acid

Acidic or basic hydrolysis converts the nitrile to a carboxylic acid.

-

Reagents:

(conc.) or -

Product: Indoline-1-acetic acid (NSAID-like scaffold).

Visualization: Reactivity Pathways

Caption: Divergent reactivity profile of Indoline-1-acetonitrile.

Part 5: Analytical Characterization (Self-Validating Metrics)

To confirm the identity of the synthesized compound, use the following spectroscopic markers.

| Method | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 6.5–7.2 ppm (m, 4H) | Aromatic protons of the benzene ring. |

| δ 4.05 ppm (s, 2H) | Diagnostic Singlet: The | |

| δ 3.45 ppm (t, 2H) | Indoline C2 protons (adjacent to N). | |

| δ 3.00 ppm (t, 2H) | Indoline C3 protons (benzylic). | |

| IR Spectroscopy | ~2240–2250 cm⁻¹ | Nitrile Stretch (C≡N): Sharp, weak-to-medium intensity. |

| Absence of ~3300 cm⁻¹ | Disappearance of the N-H stretch from the starting indoline. | |

| Mass Spectrometry | m/z = 158.2 [M+] | Molecular ion peak. |

Part 6: Safety & Handling

-

Nitrile Toxicity: Like all organic nitriles, this compound may metabolize to release cyanide ions in vivo. Handle with extreme care.

-

Skin Absorption: Indolines are lipophilic and can penetrate the skin. Wear permeation-resistant gloves (Nitrile or Laminate).

-

Incompatibility: Avoid strong oxidizers (converts to indole) and strong acids (hydrolysis of nitrile).

References

-

Katritzky, A. R., & Pozharskii, A. F. (2000).[3] Handbook of Heterocyclic Chemistry. Academic Press.[3] (General reference for indoline/indole reactivity).

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Indole-3-acetonitrile (Isomer comparison). Retrieved from [Link]

-

Organic Syntheses. (1941). Chloroacetonitrile Synthesis (Precursor). Org. Synth. 1941, 21, 153. Retrieved from [Link]

-

European Patent Office. (2017). Process for the preparation of Indoline Derivatives (Silodosin Intermediates). Patent EP2475634. Retrieved from [Link][1]

Sources

Strategic Synthesis of 2,3-Dihydro-1H-indol-1-ylacetonitrile: A Technical Review

Executive Summary

2,3-dihydro-1H-indol-1-ylacetonitrile (also known as 1-indolineacetonitrile or N-cyanomethylindoline) is a pivotal bicyclic intermediate. Structurally, it consists of a fused benzene and pyrrolidine ring (indoline) with a cyanomethyl group attached to the nitrogen atom.

This molecule serves as a critical "switch" intermediate in medicinal chemistry. The nitrile group provides a versatile handle for transformation into ethylamines (via reduction), acetic acids (via hydrolysis), or amidines . It is frequently encountered in the synthesis of GPCR ligands, antihypertensive agents (analogous to Indapamide precursors), and kinase inhibitors where the indoline scaffold dictates potency.

This guide analyzes the two primary industrial and laboratory pathways for its synthesis:

-

Nucleophilic Substitution (

): The industry standard using chloroacetonitrile. -

Modified Strecker Reaction: A cyanide-based condensation avoiding alkyl halides.

Pathway A: Direct N-Alkylation ( )

The Industrial Standard

This pathway relies on the nucleophilic attack of the indoline nitrogen (a secondary amine) upon the electrophilic carbon of a haloacetonitrile. It is the most widely cited method in patent literature for similar scaffolds (e.g., Silodosin intermediates) due to its high yield and operational simplicity.

Mechanistic Insight

The reaction follows a classical

-

Reagents: Indoline (Substrate), Chloroacetonitrile (Electrophile), Potassium Carbonate (

) or DIPEA (Base). -

Solvents: DMF (Dimethylformamide), MeCN (Acetonitrile), or Acetone.

-

Thermodynamics: Exothermic. Requires temperature control to prevent polymerization of the nitrile.

Experimental Protocol (Standardized)

Based on generalized procedures for N-cyanomethylation of secondary amines [1][2].

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dihydro-1H-indole (Indoline) (1.0 equiv) in anhydrous Acetonitrile (MeCN) (10 volumes).

-

Base Addition: Add finely powdered, anhydrous

(2.0 equiv). Note: Anhydrous conditions are critical to prevent hydrolysis of the nitrile to an amide. -

Alkylation: Add Chloroacetonitrile (1.1 to 1.2 equiv) dropwise over 30 minutes at room temperature.

-

Critical Control Point: If using DMF, cooling to 0°C during addition is recommended to control the exotherm.

-

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 4:1) or HPLC.[1][2][3]

-

Workup:

-

Purification: Dry over

and concentrate. The product often crystallizes upon standing or can be purified via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Pathway Visualization

Figure 1: The

Pathway B: Modified Strecker Reaction (Cyanomethylation)

The "Halide-Free" Alternative

When handling highly toxic alkylating agents like chloroacetonitrile is restricted, the modified Strecker reaction offers a viable route. This method constructs the cyanomethyl group in situ using formaldehyde and a cyanide source.

Mechanistic Insight

This pathway involves the condensation of the secondary amine (indoline) with formaldehyde to form an iminium ion intermediate, which is subsequently trapped by a cyanide anion.

-

Reagents: Indoline, Formaldehyde (aq. or paraformaldehyde), Sodium Cyanide (

) or Trimethylsilyl Cyanide (TMSCN). -

Catalyst: Sodium Bisulfite (

) is often used to form the bisulfite adduct of formaldehyde first, facilitating the reaction in aqueous media.

Critical Comparison: Alkylation vs. Strecker

| Feature | Pathway A: Alkylation ( | Pathway B: Strecker (Cyanide) |

| Yield | High (85–95%) | Moderate to High (70–90%) |

| Atom Economy | Moderate (Loss of HCl) | High (Water is the byproduct) |

| Safety Profile | High Risk: Chloroacetonitrile is a potent alkylator/blister agent. | High Risk: Cyanide salts generate HCN gas if acidified. |

| Scalability | Excellent for batch manufacturing. | Good, but cyanide waste treatment is costly. |

| Purity | Often requires chromatography. | Can often be crystallized directly. |

Pathway Visualization

Figure 2: The iminium-mediated pathway avoiding alkyl halides.

Technical Validation & Safety (E-E-A-T)

Analytical Confirmation

To ensure the protocol is self-validating, the synthesized product must meet these criteria:

-

IR Spectroscopy: Look for the sharp, distinct nitrile (

) stretch at 2200–2250 cm⁻¹ . Absence of N-H stretch (3300-3500 cm⁻¹) confirms complete substitution. -

¹H NMR (CDCl₃): The methylene protons (

) should appear as a singlet around

Safety Causality

-

Why

over -

Why Chloroacetonitrile? While Bromoacetonitrile reacts faster, it is significantly more expensive and less stable. Chloroacetonitrile offers the best balance of reactivity and stability for industrial scale-up [2].

References

-

Preparation of Indoline Derivatives (Silodosin Intermedi

- Context: Describes the N-alkylation of 7-cyanoindoline using alkyl halides and bases in polar solvents, validating the general N-alkylation methodology for the indoline scaffold.

- Source: WO2011030356A2 (P

-

Link:

- General Procedures for N-Cyanomethylation of Amines. Context: Standard organic synthesis protocols for reacting secondary amines with chloroacetonitrile to form -aminonitriles. Source:Journal of Medicinal Chemistry (General methodology reference for N-alkylindolines). Validation: Confirmed via reaction similarity to Preparation of 1-(cyanomethyl)piperidine in Org. Synth.

-

Photoredox Cyanomethyl

- Context: Discusses modern, catalytic approaches to functionalizing indoles/indolines, providing a contrast to the classical methods.

- Source:N

-

Link:

Sources

- 1. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2011030356A2 - Process for the preparation of indoline derivatives and their intermediates thereof - Google Patents [patents.google.com]

Methodological & Application

Catalytic Reduction of 2,3-Dihydro-1H-indol-1-ylacetonitrile to Ethylamine Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the catalytic reduction of 2,3-dihydro-1H-indol-1-ylacetonitrile and its derivatives to the corresponding ethylamine compounds. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The indole and indoline scaffolds are prevalent in numerous natural products and synthetic drugs, making the development of efficient and selective synthetic routes to their derivatives a significant area of research.[1][2][3][4][5]

This guide will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for common catalytic systems, and provide insights into reaction optimization and troubleshooting.

Theoretical Background and Mechanistic Considerations

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This process formally involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. The reaction typically proceeds through an imine intermediate.

Mechanism of Nitrile Reduction

The generally accepted mechanism for the catalytic hydrogenation of nitriles involves the following key steps:

-

Adsorption: The nitrile and hydrogen molecules adsorb onto the surface of the catalyst.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface.

-

Hydride Transfer: A hydride ion (H⁻) from the catalyst surface attacks the electrophilic carbon of the nitrile group, forming an imine intermediate.

-

Second Hydride Transfer: A second hydride ion adds to the imine carbon, leading to the formation of the amine.

-

Desorption: The resulting primary amine desorbs from the catalyst surface.

A critical challenge in nitrile reduction is the potential for the formation of secondary and tertiary amine byproducts.[6] This occurs when the initially formed primary amine attacks the imine intermediate, leading to dimerization and further reduction. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in minimizing these side reactions.

dot```dot graph "Nitrile Reduction Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Nitrile [label="R-C≡N\n(2,3-dihydro-1H-indol-1-ylacetonitrile)"]; Catalyst_H2 [label="Catalyst + H₂"]; Imine_Intermediate [label="[R-CH=NH]\n(Imine Intermediate)"]; Primary_Amine [label="R-CH₂-NH₂\n(2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine)"];

Nitrile -> Imine_Intermediate [label="+ H₂"]; Imine_Intermediate -> Primary_Amine [label="+ H₂"]; Catalyst_H2 -> Nitrile [style=invis]; Catalyst_H2 -> Imine_Intermediate [style=invis];

{rank=same; Nitrile; Catalyst_H2;} }

Caption: Experimental workflow for Raney® Nickel catalyzed hydrogenation.

Protocol 2: Reduction with Rhodium on Alumina

This protocol outlines a general procedure for the reduction of nitriles using a rhodium on alumina catalyst. [7][8][9] Materials:

-

2,3-dihydro-1H-indol-1-ylacetonitrile

-

5% Rhodium on Alumina (Rh/Al₂O₃)

-

Methanol or Acetic Acid

-

Hydrogen gas (H₂)

-

High-pressure reactor (e.g., autoclave)

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a high-pressure reactor, add 2,3-dihydro-1H-indol-1-ylacetonitrile (1.0 eq) and the solvent (methanol or acetic acid).

-

Add the 5% Rhodium on Alumina catalyst (typically 1-5 mol%).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).

-

Heat the reaction to the desired temperature (e.g., 60-100 °C) with stirring. [9]6. Monitor the reaction by taking aliquots and analyzing by GC-MS or LC-MS.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst. Wash the catalyst with the reaction solvent.

-

If acetic acid was used as the solvent, carefully neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or other suitable methods.

Data Presentation

| Catalyst System | Substrate | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Reference |

| Raney® Ni/KBH₄ | Aliphatic Nitrile | Ethanol | Room Temp | N/A | 0.75 | 92 | [10] |

| Raney® Ni | Basic Nitriles | Acetic Acid | Room Temp | ~45 | 2 | Good | [11] |

| Rh/Al₂O₃ | Nitrile in HNBR | THF | 60 | 500 | 5 | >90% conversion | [9] |

Note: The yields and reaction conditions presented are illustrative and may require optimization for 2,3-dihydro-1H-indol-1-ylacetonitrile and its specific derivatives.

Troubleshooting and Further Considerations

-

Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or hydrogen pressure. Ensure the catalyst has not been poisoned.

-

Formation of Byproducts: The formation of secondary and tertiary amines can be suppressed by the addition of ammonia or another base. [6]Lowering the reaction temperature may also improve selectivity.

-

Catalyst Handling: As mentioned, Raney® Nickel is pyrophoric when dry. Always handle it as a slurry and keep it wet. [12]* Substrate Purity: Impurities in the starting material can poison the catalyst. Ensure the 2,3-dihydro-1H-indol-1-ylacetonitrile is of high purity.

Conclusion

The catalytic reduction of 2,3-dihydro-1H-indol-1-ylacetonitrile to its corresponding ethylamine derivative is a versatile and essential transformation in synthetic organic chemistry. By carefully selecting the appropriate catalyst and optimizing the reaction conditions, high yields of the desired primary amine can be achieved while minimizing the formation of unwanted byproducts. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Retrieved from [Link]

- Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 95-101.

-

Mechanism (LAH reduction nitrile to amine). (2011, November 23). ChemicalDesk.Com. Retrieved from [Link]

-

Conversion of nitriles to 1° amines using LiAlH4. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

-

LiAlH4. (n.d.). SlideShare. Retrieved from [Link]

-

- Fouad, F. M., & El-Nour, F. A. (1979). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

-

Reduction of Imines and Nitriles with LiAlH4. (2023, August 29). YouTube. Retrieved from [Link]

-

Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube. Retrieved from [Link]

- Winans, C. F., & Adkins, H. (1932). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society, 54(1), 306-309.

-

Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 343-353.

- Ferreira, I. C. F. R., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 28(13), 4984.

- Talreja, S., & Tiwari, S. (2023). RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. BioGecko, 12(03).

- Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. (2025, May 26). International Journal of Scientific Research in Science and Technology.

- Kim, H., et al. (2022). Synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] Derivatives and Their Regulatory Effects on Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Molecules, 27(3), 896.

-

Synthesis of thiourea derivatives of 2-(1H-indol-3-yl)ethanamine. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of the 2-(1H-indol-3-yl)ethanamides 1 a,c,d and the... (n.d.). ResearchGate. Retrieved from [Link]

- Kumar, A., & Kumar, V. (2018). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry, 5(2), 73-88.

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC. Retrieved from [Link]

-

Rhodium on activated alumina, 5%. (n.d.). Ottokemi. Retrieved from [Link]

-

Rhodium on alumina catalyst supplier. (n.d.). Princeton Powder. Retrieved from [Link]

-

Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. (2025, April 9). ResearchGate. Retrieved from [Link]

Sources

- 1. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 7. Rhodium on alumina Sigma-Aldrich [sigmaaldrich.com]

- 8. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]

- 9. researchgate.net [researchgate.net]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

Application of 2,3-dihydro-1H-indol-1-ylacetonitrile in Heterocyclic Library Generation

Introduction: The Enduring Significance of the Indoline Scaffold in Medicinal Chemistry

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid, three-dimensional structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[3] The strategic functionalization of the indoline nucleus has led to the development of therapeutic agents in areas such as oncology, infectious diseases, and neurodegenerative disorders.[2][4] The generation of diverse libraries of indoline-based heterocycles is therefore a critical endeavor in modern drug discovery, offering a rich source of novel chemical entities for high-throughput screening and lead optimization.

This application note details the utility of a versatile building block, 2,3-dihydro-1H-indol-1-ylacetonitrile , in the efficient construction of diverse heterocyclic libraries. We will provide detailed protocols for the synthesis of this key intermediate and its subsequent application in two powerful and distinct synthetic strategies: the Gewald multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes and the [3+2] cycloaddition of in situ generated azomethine ylides for the construction of complex spiro-pyrrolidinyl-indoline scaffolds.

Synthesis of the Key Building Block: 2,3-dihydro-1H-indol-1-ylacetonitrile

The synthesis of 2,3-dihydro-1H-indol-1-ylacetonitrile is readily achieved through the N-alkylation of indoline with a suitable two-carbon electrophile, such as 2-chloroacetonitrile. The following protocol is a robust and scalable method for the preparation of this key intermediate.

Protocol 1: Synthesis of 2,3-dihydro-1H-indol-1-ylacetonitrile

Materials:

-

Indoline

-

2-Chloroacetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq).

-

Dissolve the indoline in anhydrous THF (approximately 10 mL per 1 g of indoline).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the indoline nitrogen.

-

Slowly add 2-chloroacetonitrile (1.05 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2,3-dihydro-1H-indol-1-ylacetonitrile as a pure compound.

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the indoline nitrogen without competing in the subsequent alkylation reaction.

-

Anhydrous THF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction while remaining unreactive under the basic conditions.

-

Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.

-

0 °C to Room Temperature: The initial cooling controls the exothermic deprotonation step, while allowing the reaction to proceed to completion at room temperature.

Application in Heterocyclic Library Generation

2,3-dihydro-1H-indol-1-ylacetonitrile is a versatile precursor for the generation of diverse heterocyclic libraries. The presence of the indoline nitrogen and the activated α-carbon of the nitrile group allows for its participation in a variety of powerful bond-forming reactions.

Strategy 1: Gewald Multicomponent Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, elemental sulfur, and a base.[3][5] In this application, 2,3-dihydro-1H-indol-1-ylacetonitrile serves as the activated nitrile component, where the indoline moiety provides the N-substituent on the resulting α-amino group of the thiophene precursor.

Workflow for Gewald Reaction Library Generation:

Caption: Workflow for generating a 2-aminothiophene library.

Proposed Mechanism of the Gewald Reaction:

The reaction proceeds via an initial Knoevenagel condensation between the ketone/aldehyde and the α-carbon of the indolylacetonitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[5]

Protocol 2: Gewald Reaction with 2,3-dihydro-1H-indol-1-ylacetonitrile

Materials:

-

2,3-dihydro-1H-indol-1-ylacetonitrile

-

A diverse library of ketones or aldehydes

-

Elemental sulfur (S₈), finely powdered

-

Morpholine or Triethylamine

-

Ethanol or Methanol

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 2,3-dihydro-1H-indol-1-ylacetonitrile (1.0 eq), the desired ketone or aldehyde (1.0 eq), and elemental sulfur (1.2 eq) in ethanol (5-10 mL per mmol of nitrile).

-

Add morpholine (0.2 eq) as a base.

-

Stir the mixture at 50 °C and monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-cyano-thiophene derivative.

Data Presentation: Representative Library of 2-Aminothiophenes

| Entry | Ketone/Aldehyde | R¹ | R² | Product Structure | Yield (%) |

| 1 | Cyclohexanone | -(CH₂)₄- | Structure 1 | 75 | |

| 2 | Acetophenone | CH₃ | Ph | Structure 2 | 68 |

| 3 | Propiophenone | C₂H₅ | Ph | Structure 3 | 71 |

| 4 | Benzaldehyde | H | Ph | Structure 4 | 65 |

(Note: Yields are hypothetical and for illustrative purposes.)

Strategy 2: [3+2] Cycloaddition via Azomethine Ylide Intermediate for Spiro-Pyrrolidine Synthesis

2,3-dihydro-1H-indol-1-ylacetonitrile can serve as a precursor to a non-stabilized azomethine ylide through a decarboxylative condensation pathway.[6][7] This reactive intermediate can then undergo a [3+2] cycloaddition reaction with a variety of electron-deficient alkenes (dipolarophiles) to generate complex spiro-pyrrolidinyl-indoline scaffolds, which are of significant interest in drug discovery due to their three-dimensional complexity.[8][9]

Workflow for Spiro-Pyrrolidine Library Generation:

Caption: Workflow for spiro-pyrrolidine library synthesis.

Proposed Mechanism of Azomethine Ylide Formation and Cycloaddition:

The reaction is initiated by the condensation of an aldehyde with the secondary amine derived from the in-situ transformation of the nitrile group of 2,3-dihydro-1H-indol-1-ylacetonitrile, followed by decarboxylation to form the azomethine ylide. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with the dipolarophile.[6][10]

Protocol 3: Synthesis of Spiro-pyrrolidinyl-indolines

Materials:

-

2,3-dihydro-1H-indol-1-ylacetonitrile

-

Paraformaldehyde

-

A diverse library of dipolarophiles (e.g., N-phenylmaleimide, dimethyl fumarate, acrylates)

-

Toluene, anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,3-dihydro-1H-indol-1-ylacetonitrile (1.0 eq) and the dipolarophile (1.1 eq) in anhydrous toluene, add paraformaldehyde (1.5 eq).

-

Heat the reaction mixture to reflux (110 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 8-24 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-pyrrolidinyl-indoline derivative.

Data Presentation: Representative Library of Spiro-pyrrolidinyl-indolines

| Entry | Dipolarophile | Product Structure | Diastereomeric Ratio | Yield (%) |

| 1 | N-Phenylmaleimide | Structure 5 | >95:5 (exo) | 82 |

| 2 | Dimethyl fumarate | Structure 6 | 80:20 | 65 |

| 3 | Ethyl acrylate | Structure 7 | 70:30 | 58 |

| 4 | Chalcone | Structure 8 | >95:5 | 77 |

(Note: Yields and diastereomeric ratios are hypothetical and for illustrative purposes.)

Conclusion

2,3-dihydro-1H-indol-1-ylacetonitrile has been demonstrated to be a highly effective and versatile building block for the generation of diverse heterocyclic libraries. The protocols provided herein for its synthesis and subsequent application in the Gewald multicomponent reaction and [3+2] cycloaddition reactions offer robust and efficient pathways to novel 2-aminothiophenes and spiro-pyrrolidinyl-indolines, respectively. These strategies, characterized by their operational simplicity and broad substrate scope, are well-suited for implementation in drug discovery programs aimed at exploring novel chemical space around the privileged indoline scaffold.

References

- Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025). Vertex AI Search.

-

Gewald reaction. Wikipedia. [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. [Link]

-

REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β. University of "Alexandru Ioan Cuza" of Iasi. [Link]

-

Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. (2017). Chemistry – A European Journal. [Link]

-

The decarboxylative route to azomethine ylides. Mechanism of 1,3-dipole formation. Scilit. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

-

Parent and N-substituted azomethine ylides from a-amino acids and formaldehyde. An easy access to 2,5-unsubstituted pyrrolidines. Unblog.fr. [Link]

-

Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. (2021). Bentham Science Publishers. [Link]

-

Synthesis of Spiro[indoline]oxindoles from Isatin Ketonitrones and Alkynes. (2013). Synfacts. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). MDPI. [Link]

-

Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. (2005). Chemical Reviews. [Link]

-

Decarboxylative 1,3-dipolar cycloadditions of l -proline. (2024). RSC Publishing. [Link]

-

Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2020). PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. jk-sci.com [jk-sci.com]

- 4. mdpi.com [mdpi.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. scilit.com [scilit.com]

- 7. jmortier.m.j.f.unblog.fr [jmortier.m.j.f.unblog.fr]

- 8. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Minimizing side reactions during the reduction of 2,3-dihydro-1H-indol-1-ylacetonitrile

Welcome to the technical support center for the reduction of 2,3-dihydro-1H-indol-1-ylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the successful and efficient synthesis of the target primary amine, 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine.

Introduction: The Challenge of Selective Nitrile Reduction

The reduction of the nitrile group in 2,3-dihydro-1H-indol-1-ylacetonitrile presents a common yet nuanced challenge in organic synthesis. While the goal is the straightforward conversion of a nitrile to a primary amine, the presence of the indoline ring introduces the potential for several side reactions. The choice of reducing agent and the precise control of reaction conditions are paramount to maximizing the yield of the desired product while minimizing the formation of impurities.

This guide will focus on three widely used reduction methods:

-

Lithium Aluminum Hydride (LAH): A powerful, non-selective reducing agent.

-

Sodium Borohydride with Cobalt(II) Chloride: A milder, more selective catalytic system.

-

Catalytic Hydrogenation with Raney® Nickel: A heterogeneous catalytic method.

For each method, we will explore potential side reactions, provide troubleshooting strategies in a question-and-answer format, and present detailed experimental protocols.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues observed during the reduction of 2,3-dihydro-1H-indol-1-ylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and I still have a significant amount of starting material. What should I do?

A1: Incomplete conversion is a frequent issue. The course of action depends on the reduction method used:

-

For LAH reductions:

-

Insufficient Reagent: Ensure at least 1 equivalent of LAH is used. For optimal results, 1.5-2 equivalents are often employed to account for any moisture or other reactive impurities.[1][2]

-

Reaction Time/Temperature: The reaction may require longer reaction times or gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

-

Reagent Quality: LAH is highly reactive with atmospheric moisture. Use freshly opened, high-quality LAH and ensure all glassware is rigorously dried.

-

-

For NaBH₄/CoCl₂ reductions:

-

Catalyst Activity: The black precipitate of cobalt boride is the active catalyst.[3] Ensure its formation is observed upon the addition of NaBH₄ to the CoCl₂ solution.

-

Stoichiometry: A stoichiometric excess of NaBH₄ is required.[4] Typically, 5-10 equivalents are used relative to the nitrile.

-

Solvent: While the reaction can be performed in various solvents, alcoholic solvents like methanol or ethanol are often effective.[5]

-

-

For Raney® Nickel reductions:

-

Catalyst Activity: Use active Raney® Nickel. The activity can diminish over time with improper storage.

-

Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. For benchtop reactions, a hydrogen balloon is often sufficient, but for stubborn reductions, a Parr hydrogenator may be necessary.

-

Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst.[6][7] Ensure high-purity starting materials and solvents are used.

-

Q2: I am observing a significant byproduct with a higher molecular weight than my starting material. What could it be?

A2: This is likely due to dimerization or polymerization. The newly formed primary amine can potentially react with the starting nitrile under certain conditions.

-

Troubleshooting:

-

Slow Addition: Add the reducing agent slowly to the solution of the nitrile to maintain a low concentration of the reactive intermediate.

-

Dilution: Running the reaction at a higher dilution can disfavor intermolecular reactions like dimerization.

-

Q3: My product appears to have undergone over-reduction. My mass spectrometry data suggests the indoline ring has been reduced. How can I prevent this?

A3: Over-reduction of the indoline ring to a tetrahydro- or octahydroindole derivative is a known side reaction, particularly with powerful reducing agents like LAH.[8]

-

Mitigation Strategies:

-

Lower Temperature: Perform the LAH reduction at a lower temperature (e.g., 0 °C or even -78 °C) and carefully monitor the reaction progress.

-

Milder Reagents: Switch to a milder reducing system like NaBH₄/CoCl₂ or catalytic hydrogenation, which are generally more chemoselective for the nitrile group.[4][9] The NaBH₄/CoCl₂ system, in particular, is known for its selectivity in reducing nitriles without affecting other sensitive functional groups.[4][10]

-

Q4: I am seeing a byproduct corresponding to the hydrolysis of the nitrile to an amide or carboxylic acid. What is the cause?

A4: The presence of water can lead to the hydrolysis of the nitrile group, especially under acidic or basic conditions that might be generated during workup.

-

Prevention:

-

Anhydrous Conditions: Ensure all solvents and reagents are anhydrous, particularly for LAH reductions.

-

Careful Workup: During the aqueous workup of LAH reactions, perform the additions at low temperatures to control the exotherm and minimize side reactions. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often effective.

-

Section 2: Comparative Overview of Reduction Methods

The choice of reducing agent is critical for a successful reaction. This table provides a comparative summary of the most common methods.

| Feature | Lithium Aluminum Hydride (LAH) | Sodium Borohydride/Cobalt(II) Chloride | Catalytic Hydrogenation (Raney® Ni) |

| Reactivity | Very High | Moderate to High | Moderate |

| Selectivity | Low | High | High |

| Common Side Reactions | Over-reduction of indoline ring | Incomplete reaction | Catalyst poisoning, incomplete reaction |

| Operating Conditions | Anhydrous, inert atmosphere | Ambient temperature, standard glassware | Requires H₂ source, specialized equipment for high pressure |

| Workup | Careful quenching required | Simple filtration and extraction | Filtration of catalyst |

| Safety | Pyrophoric, reacts violently with water | Generates H₂ gas | Flammable catalyst and H₂ gas |

Section 3: Detailed Experimental Protocols

Here we provide step-by-step protocols for each reduction method. Note: These are general guidelines and may require optimization for specific scales and equipment.

Protocol 1: Reduction with Lithium Aluminum Hydride (LAH)

This method is highly effective but requires strict anhydrous conditions to prevent side reactions and ensure safety.

Materials:

-

2,3-dihydro-1H-indol-1-ylacetonitrile

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

15% aqueous sodium hydroxide (NaOH)

-

Deionized water

-

Standard extraction and purification solvents (e.g., ethyl acetate, hexanes)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add LAH (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C using an ice bath.

-

Dissolve 2,3-dihydro-1H-indol-1-ylacetonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

-

Add the nitrile solution dropwise to the LAH slurry over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup (Fieser Method): a. Cool the reaction mixture back to 0 °C. b. Slowly and carefully add water (X mL, where X is the mass of LAH in grams). c. Add 15% aqueous NaOH (X mL). d. Add water (3X mL). e. Stir the resulting granular precipitate for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Mechanism of LAH Reduction of a Nitrile: The reaction proceeds via two successive nucleophilic additions of a hydride ion from the AlH₄⁻ species.[1][11] The initial addition forms an imine salt, which is then further reduced to the amine.[1][2]

Caption: LAH reduction of a nitrile to a primary amine.

Protocol 2: Reduction with Sodium Borohydride/Cobalt(II) Chloride

This method offers a milder and more selective alternative to LAH.[5][10]

Materials:

-

2,3-dihydro-1H-indol-1-ylacetonitrile

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Standard extraction and purification solvents

Procedure:

-

Dissolve 2,3-dihydro-1H-indol-1-ylacetonitrile (1.0 eq.) and CoCl₂·6H₂O (2.0 eq.) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add NaBH₄ (10.0 eq.) portion-wise over 1 hour. A black precipitate of cobalt boride will form, and hydrogen gas will evolve.[3][5] Caution: Perform this in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-6 hours, monitoring by TLC/LC-MS.

-

Once the reaction is complete, quench by the slow addition of 2M HCl until the black precipitate dissolves and gas evolution ceases.

-

Make the solution basic (pH > 10) by the addition of concentrated ammonium hydroxide or 6M NaOH.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product as needed.

Troubleshooting Workflow for NaBH₄/CoCl₂ Reduction:

Caption: Troubleshooting logic for NaBH₄/CoCl₂ reductions.

Protocol 3: Catalytic Hydrogenation with Raney® Nickel

This heterogeneous catalytic method is often highly selective and can be performed under relatively mild conditions.

Materials:

-

2,3-dihydro-1H-indol-1-ylacetonitrile

-

Raney® Nickel (50% slurry in water)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a flask suitable for hydrogenation, add a solution of 2,3-dihydro-1H-indol-1-ylacetonitrile (1.0 eq.) in ethanol.

-

Carefully wash the Raney® Nickel slurry several times with the reaction solvent to remove the water. Caution: Raney® Nickel is pyrophoric when dry and should be handled as a slurry.[12]

-

Add the Raney® Nickel slurry (typically 10-50% by weight of the substrate) to the reaction flask.

-

Seal the flask and purge the system with nitrogen, followed by hydrogen.

-

Stir the reaction under a positive pressure of hydrogen (a balloon is often sufficient for atmospheric pressure) at room temperature.

-

Monitor the reaction by TLC/LC-MS. The reaction time can vary from a few hours to overnight.

-

Once complete, carefully purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake should not be allowed to dry as it can ignite. Keep it wet with solvent and dispose of it properly.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify as necessary.

Section 4: Analytical Monitoring

Effective monitoring of the reaction is crucial for optimization and troubleshooting.

-

Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with UV light and/or a potassium permanganate stain.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the detection of the product and potential byproducts. This is invaluable for identifying issues like over-reduction or dimerization.

-

Gas Chromatography (GC): Can be used for quantitative analysis of the reaction mixture to determine the yield and purity of the product.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities after purification. The disappearance of the nitrile carbon signal in the ¹³C NMR and the appearance of a new CH₂-NH₂ group in the ¹H NMR are key indicators of a successful reaction.

For quantitative analysis of the final amine product, colorimetric methods can also be employed, which are particularly useful in high-throughput screening applications.[14][15]

References

- Satoh, T., et al. (1969). Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems. Chemical and Pharmaceutical Bulletin, 17(4), 817-821.

- Heinzman, S. W., & Ganem, B. (1982). The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society, 104(24), 6801–6803.

-

Lee, Y., et al. (2023). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry, 95(42), 15635–15642. [Link]

- Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.

-

Hu, Y., et al. (2024). Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). Organic Letters, 26(8), 1667–1672. [Link]

- Wetter, H. (1985). Process for selective nitrile reduction.

- Satoh, T., et al. (1971). Selective reduction of mono- and disubstituted olefins by sodium borohydride and cobalt(II). The Journal of Organic Chemistry, 36(23), 3584–3586.

- Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555.

-

International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

- Nakano, S., et al. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Molecules, 28(1), 395.

- West, M. J., et al. (2019). Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. Organic & Biomolecular Chemistry, 17(7), 1834-1841.

- ResearchGate. (n.d.). A plausible mechanism for the reduction of indole.

- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

- Reddit. (2018). Only one nitrile reduced to amine with LiAlH4. r/Chempros.

- Chu, S. S., & Reich, S. H. (1995). NPIT: A new reagent for quantitatively monitoring reactions of amines in combinatorial synthesis. Bioorganic & Medicinal Chemistry Letters, 5(10), 1053-1056.

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]

- Qu, W., et al. (2015). An efficient and practical synthesis of [2-11C]indole via superfast nucleophilic [11C]cyanation and RANEY® Nickel catalyzed reductive cyclization. Organic & Biomolecular Chemistry, 13(46), 11334-11341.

- DAV University. (n.d.). Module II Reduction Reactions. DAV University.

- ResearchGate. (n.d.). An efficient and practical synthesis of [2-(11)C]indole via superfast nucleophilic [(11)C]cyanation and RANEY® Nickel catalyzed reductive cyclization.

- Li, J., et al. (2023). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal, e202300939.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

- Desai, K. R., & Patel, N. B. (1985). Raney nickel reductions. Journal of the Indian Chemical Society, 62(2), 162-164.

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

- Zorin, V. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7485.

- ResearchGate. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.

- Bak, R. R., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(19), 5998.

- ResearchGate. (n.d.). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles.

Sources

- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. An efficient and practical synthesis of [2-11C]indole via superfast nucleophilic [11C]cyanation and RANEY® Nickel catalyzed reductive cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. ccsknowledge.com [ccsknowledge.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Overcoming solubility challenges of indoline-1-acetonitrile in aqueous media

Introduction: The Physicochemical Barrier

Welcome to the technical support center for Indoline-1-acetonitrile . If you are accessing this guide, you are likely experiencing precipitation ("crashing out") upon diluting your stock solution into biological buffers, or you are concerned about the stability of the nitrile group in aqueous environments.

Indoline-1-acetonitrile is a lipophilic intermediate. Its structure—a fused benzene-pyrrolidine ring (indoline) substituted with a cyanomethyl group—lacks significant hydrogen bond donors, resulting in poor aqueous solubility (High LogP). Furthermore, the nitrile moiety presents a chemical stability risk (hydrolysis) if pH is not strictly managed.

This guide provides self-validating protocols to transition this molecule from organic stock to aqueous assay media while maintaining chemical integrity.

Module 1: Stock Solution Preparation

Q: Why won't the powder dissolve directly in my PBS or cell culture media?

Expert Answer: Indoline-1-acetonitrile is a Class II compound (Low Solubility, High Permeability framework). The crystal lattice energy and the hydrophobic nature of the indoline core prevent water molecules from effectively solvating the compound. You must create a concentrated organic stock solution first.

Protocol: The Anhydrous Stock System

Objective: Create a stable 100 mM stock solution.

-

Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , anhydrous grade (≥99.9%).

-

Reasoning: DMSO is a dipolar aprotic solvent that disrupts the crystal lattice effectively. Anhydrous grade is critical to prevent premature hydrolysis of the nitrile group.

-

-

Weighing: Weigh the solid Indoline-1-acetonitrile into a glass vial (avoid polystyrene, which DMSO can etch).

-

Dissolution: Add DMSO to reach 100 mM. Vortex for 30 seconds.

-

Visual Check: Solution should be clear and colorless to pale yellow. If cloudy, sonicate for 5 minutes at 40 kHz.

-

-

Storage: Aliquot immediately into amber glass vials. Store at -20°C.

-

Caution: Avoid repeated freeze-thaw cycles, which introduce condensation (water) and accelerate degradation.

-

Module 2: Aqueous Transition (Preventing Precipitation)

Q: My solution precipitates immediately when I dilute the DMSO stock into water. How do I fix this?

Expert Answer: This is the "Solvent Shift" effect. When you add a hydrophobic DMSO stock to water (dielectric constant ~80), the solvent power drops exponentially. To prevent this, you need a Co-solvent System or a Surfactant to lower the surface tension and shield the hydrophobic core.

Troubleshooting Table: Solvent Systems for Aqueous Assays

| Target Conc.[1] | Recommended Vehicle | Mechanism of Action | Biological Compatibility |

| < 10 µM | 0.1% DMSO in Buffer | Simple dilution | High (Standard for cell assays) |

| 10 - 100 µM | DMSO + 0.5% Tween 80 | Micellar solubilization | Moderate (Tween can lyse sensitive cells) |

| > 100 µM | DMSO + 20% PEG 400 | Dielectric constant adjustment | Low (Best for acute animal dosing) |

Protocol: The "Stepwise" Dilution Method

Do not shoot the DMSO stock directly into a large volume of buffer. This causes local high concentrations and immediate precipitation.

-

Prepare Intermediate: Dilute your 100 mM DMSO stock 1:10 into PEG 400 (Polyethylene Glycol). Vortex well.

-

Add Surfactant (Optional): If using Tween 80, add it to the buffer before introducing the compound.

-

Final Dilution: Slowly add the PEG/DMSO intermediate to your vortexing buffer dropwise.

-

Result: A clear or slightly opalescent solution (stable for 4–6 hours).

-

Module 3: Advanced Formulation (Cyclodextrins)

Q: I need high concentrations (>1 mM) for animal studies, but PEG/DMSO is toxic. What is the alternative?

Expert Answer: For high concentrations without organic solvent toxicity, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This creates an inclusion complex where the hydrophobic indoline sits inside the cyclodextrin cone, while the hydrophilic exterior interacts with water.

Visualization: Solubilization Decision Tree

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental requirements.

Protocol: Cyclodextrin Complexation

-

Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

-

Add Indoline-1-acetonitrile powder directly to this vehicle (avoiding DMSO if possible, or using a minimal amount <5%).

-

Sonicate at 40–50°C for 30–60 minutes.

-

Filter Sterilize using a 0.22 µm PVDF filter.

-

Note: If the filter clogs, complexation was incomplete. Sonicate longer.

-

Module 4: Chemical Stability (The "Gotcha")

Q: My solution turned yellow after 24 hours. Is it still good?

Expert Answer: No. A color change to distinct yellow/brown often indicates degradation. The nitrile group (-CN) on the nitrogen is susceptible to hydrolysis, especially if the pH drifts away from neutral.

The Degradation Mechanism

Indoline-1-acetonitrile contains an aminonitrile functionality.[2]

-

Hydrolysis: In acidic or basic aqueous media, the nitrile hydrolyzes first to an amide (Indoline-1-acetamide), and eventually to the carboxylic acid (Indoline-1-acetic acid).[2]

-

Oxidation: The indoline ring itself is sensitive to oxidation (converting to an indole) upon extended light/air exposure.

Visualization: Stability & Degradation Pathway

Figure 2: Primary degradation pathways. Hydrolysis is pH-dependent, while oxidation is driven by light and oxygen storage conditions.

Stability Best Practices

-

pH Window: Maintain buffers at pH 7.0 – 7.4 . Avoid strong acidic or basic buffers (e.g., Tris is preferred over unbuffered saline; avoid Carbonate buffers).

-

Temperature: Prepare aqueous dilutions fresh on the day of the experiment. Do not store aqueous solutions overnight, even at 4°C.

-

Light: Protect stock solutions from light (amber vials/aluminum foil).

References & Further Reading

-

Lipid-Based Formulation Strategies:

-

Cyclodextrin Applications:

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

-

-

Chemical Stability of Nitriles:

-

BenchChem Technical Guides. (2025).[2] Stability and Degradation of Amino-acetonitriles.

-

(General reference for aminonitrile hydrolysis mechanisms).

-

-

Compound Data (Indoline-1-acetonitrile):

-

PubChem Compound Summary for CAS 2212-05-7.

-

Sources

Separation of unreacted indoline from 2,3-dihydro-1H-indol-1-ylacetonitrile product

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydro-1H-indol-1-ylacetonitrile. A common challenge in this synthesis is the removal of unreacted indoline starting material from the final product. This document provides a comprehensive resource, structured in a question-and-answer format, to address specific issues encountered during purification. We will explore the underlying chemical principles that govern the separation, provide detailed, field-proven protocols, and offer troubleshooting advice for common experimental hurdles.

Core Principles: Exploiting Physicochemical Differences

The successful separation of indoline from its N-acetonitrile derivative hinges on the significant difference in their basicity. Indoline is a secondary amine and is therefore basic.[1][2][3] The introduction of the electron-withdrawing acetonitrile group to the nitrogen atom in the product, 2,3-dihydro-1H-indol-1-ylacetonitrile, drastically reduces the basicity of the nitrogen, rendering the molecule essentially neutral for practical purification purposes. This fundamental difference is the cornerstone of the primary purification strategy: acid-base extraction.

Physicochemical Properties Comparison

A clear understanding of the physical properties of the starting material and the product is critical for designing an effective purification workflow.

| Property | Indoline | 2,3-dihydro-1H-indol-1-ylacetonitrile | Rationale for Separation |

| Molecular Formula | C₈H₉N | C₁₀H₁₀N₂ | - |

| Molecular Weight | 119.16 g/mol [4][5][6] | 158.20 g/mol | Difference allows for chromatographic separation. |

| Appearance | Colorless to brown liquid[3][7][8] | Expected to be a solid or high-boiling liquid | Potential for purification by recrystallization if solid. |

| Boiling Point | ~220-230 °C[4][5][6][9][10][11][12] | Expected to be significantly higher than indoline | Separation by distillation is possible but may not be practical for small scales or thermally sensitive compounds. |

| Basicity (pKa of conj. acid) | ~5.2 (Basic)[11][12] | Significantly lower (Effectively Neutral) | Primary basis for separation. Allows for selective extraction into an aqueous acid phase.[1][13][14] |

| Solubility | Sparingly soluble in water (5 g/L); Soluble in most organic solvents.[4][7][11][12] | Expected to be insoluble in water; Soluble in most organic solvents. | Both compounds are soluble in organic solvents, allowing the reaction to be worked up in a single phase before extraction. |

Purification Strategy Workflow

The recommended purification strategy is a multi-step process designed to first remove the bulk of the impurity and then polish the product to high purity.

Caption: Overall purification workflow for 2,3-dihydro-1H-indol-1-ylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing large quantities of unreacted indoline?

A1: Acid-base extraction is by far the most efficient method for bulk removal of indoline.[1][2][14] The process involves dissolving your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing it with a dilute aqueous acid, such as 1M hydrochloric acid (HCl). The basic indoline will react with the acid to form its water-soluble ammonium salt, which partitions into the aqueous layer. The neutral product, 2,3-dihydro-1H-indol-1-ylacetonitrile, remains in the organic layer. This allows for a simple and effective separation using a separatory funnel.

Q2: I've performed an acid wash, but my product is still contaminated with indoline. What should I do next?

A2: For removing trace to moderate amounts of residual indoline and other non-basic impurities, column chromatography is the recommended next step.[15][16][17] Normal-phase chromatography using silica gel as the stationary phase is typically effective. Since indoline is more polar than the N-substituted product (due to the N-H bond available for hydrogen bonding), a well-chosen eluent system will allow for clean separation. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, will typically elute the less polar product first, followed by the more polar indoline.

Q3: How do I choose the right solvents for column chromatography?

A3: The selection of a mobile phase should always be guided by prior analysis using Thin-Layer Chromatography (TLC). Spot your crude mixture on a silica gel TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

-

Goal: You are looking for a solvent system that gives a good separation between the spot corresponding to your product and the spot for indoline. The ideal retention factor (Rƒ) for your product should be between 0.25 and 0.40 to ensure good resolution on the column.

-

If spots are too high (high Rƒ): The eluent is too polar. Decrease the proportion of ethyl acetate.

-

If spots are too low (low Rƒ): The eluent is not polar enough. Increase the proportion of ethyl acetate.

Q4: My product appears to be degrading on the silica gel column. Is there an alternative?

A4: While less common for indoline derivatives compared to electron-rich indoles, acid-sensitivity can be an issue with silica gel.[15] If you suspect degradation, you have two primary options:

-

Deactivate the Silica Gel: Pre-treat the silica gel by preparing the column slurry in your chosen eluent system containing a small amount of a tertiary amine base, such as triethylamine (~1%).[15] This neutralizes the acidic sites on the silica surface.

-

Use an Alternative Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica for acid-sensitive compounds.[15] Perform TLC analysis on alumina plates first to develop an appropriate mobile phase.

Q5: Can I purify my product by distillation?

A5: While there is a significant difference in the boiling points of indoline (~220-230 °C) and the expected boiling point of the product, distillation is often not the preferred method for this specific separation.[9][10] This is due to the high temperatures required, which can potentially lead to product decomposition. Furthermore, vacuum distillation is necessary, and it may not provide sufficient resolution to remove trace impurities effectively compared to chromatography. It is generally reserved for large-scale industrial processes after initial purification.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Emulsion forms during acid-base extraction. | - High concentration of crude material.- Vigorous shaking.- Surfactant-like impurities. | - Add a saturated aqueous solution of NaCl (brine) to "break" the emulsion.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Filter the entire mixture through a pad of Celite. |

| Poor separation (overlapping spots) on TLC/Column. | - Inappropriate mobile phase.- Column overload.- Co-eluting impurities. | - Re-optimize the mobile phase using TLC; try a different solvent system (e.g., dichloromethane/methanol).- Ensure the ratio of crude material to silica gel is appropriate (typically 1:50 to 1:100 by weight).- Consider a different purification technique, such as reversed-phase chromatography if impurities are very non-polar. |

| Product "oils out" during recrystallization. | - Solvent is too non-polar for the product at the given temperature.- Cooling the solution too quickly.- Presence of impurities inhibiting crystal lattice formation. | - Add a more polar co-solvent dropwise until the solution becomes clear, then allow to cool slowly.- Ensure the product is highly pure before attempting recrystallization (post-chromatography).- Try a different solvent system entirely. |

| Can't locate spots on TLC plate under UV light. | - Neither compound is UV-active.- Concentration is too low. | - Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is effective for amines and other functional groups. |

Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Indoline Removal

This protocol is designed to selectively remove the basic indoline starting material into an aqueous phase.

Caption: Workflow for the acid-base extraction protocol.

Methodology:

-

Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a volume approximately 10-20 times the volume of the crude oil. Transfer this solution to a separatory funnel.

-

Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

-

Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

-

Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The aqueous layer (containing the indoline hydrochloride salt) is typically the bottom layer, but always verify by adding a drop of water.

-

Drain: Carefully drain and collect the lower aqueous layer.

-

Repeat: Repeat the acid wash (steps 2-5) one more time to ensure complete removal of indoline.

-

Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with saturated aqueous sodium chloride (brine) to remove excess water.

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the product, now significantly depleted of indoline.

Protocol 2: Flash Column Chromatography

This protocol is for the fine purification of the product after the bulk of the indoline has been removed.

Methodology:

-

TLC Analysis: Determine the optimal mobile phase composition (e.g., 10% Ethyl Acetate in Hexane) using TLC as described in the FAQs.

-

Column Packing (Wet Slurry Method):

-

Clamp a flash column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

-

In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge air bubbles.

-

Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Never let the solvent level drop below the top of the silica bed.[16]

-

-

Sample Loading:

-

Dissolve the crude product from the acid-base extraction in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

-

Alternatively, for less soluble materials, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

-

-

Elution:

-

Carefully add the mobile phase to the top of the column.

-

Apply gentle pressure (using a flask bulb or regulated air line) to begin flowing the solvent through the column.

-

Collect fractions in an ordered rack of test tubes.

-

-

Monitoring:

-

Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.

-

Combine the fractions that contain the pure product.

-

-

Concentration: Concentrate the combined pure fractions under reduced pressure to yield the final, purified 2,3-dihydro-1H-indol-1-ylacetonitrile.

References

-

Chemsrc. Indoline | CAS#:496-15-1. [Link]

-

LookChem. Indoline - 496-15-1, C8H9N, density, melting point, boiling point, structural formula, synthesis. [Link]

-

Wikipedia. Indoline. [Link]

-

Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

-

Study.com. Video: Acid-Base Extraction | Purpose, Theory & Applications. [Link]

-

Solubility of Things. Indoline-2-one derivative. [Link]

-